5'-Bromo-2'-hydroxyacetophenone

Descripción general

Descripción

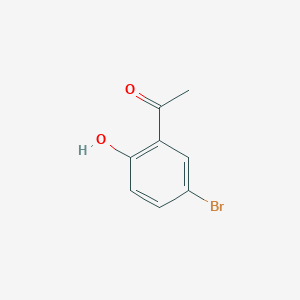

5’-Bromo-2’-hydroxyacetophenone: is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . It is characterized by the presence of bromine and hydroxy functional groups, making it a versatile intermediate in various chemical processes. This compound typically appears as a white to pale yellow crystalline powder.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Fries Rearrangement: One common method involves the Fries rearrangement of 4-bromophenyl acetate with aluminum chloride without solvent at temperatures between 110°C and 160°C, yielding 84-91%.

Direct Bromination: Another method includes the bromination of 2-hydroxyacetophenone using bromine in chloroform.

Industrial Production Methods:

- The industrial production of 5’-Bromo-2’-hydroxyacetophenone often involves the same synthetic routes but on a larger scale, ensuring proper handling and safety measures due to the compound’s irritant properties.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The bromine atom in 5’-Bromo-2’-hydroxyacetophenone can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to form various derivatives.

Oxidation Reactions: It can also be oxidized to form different products.

Common Reagents and Conditions:

Aluminum Chloride: Used in the Fries rearrangement.

Bromine: Used for direct bromination.

Chloroform: Solvent for bromination reactions.

Major Products:

Tetrahedral Metallocene Complexes: When used as a ligand.

6-Bromochromen-4-one: Formed through specific synthetic routes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

5'-Bromo-2'-hydroxyacetophenone has several documented applications in scientific research:

- Ligand for Metal Complexes :

- Synthesis of Organic Compounds :

- Biological Activity Studies :

- Material Science Applications :

Case Study 1: Spermicidal Activity

A study published in the Biology of Reproduction highlighted the spermicidal activity of vanadocene complexes formed with this compound. The research demonstrated that these complexes could effectively immobilize human sperm, suggesting potential applications in contraceptive methods .

Case Study 2: Antimicrobial Properties

Research conducted on the biological activity of this compound indicated its effectiveness against various pathogens. The hydroxyl group enhances its interaction with microbial cell membranes, leading to increased antimicrobial action, making it a candidate for developing new antibacterial agents.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyacetophenone | Lacks bromine; contains only hydroxyl group | More polar; widely used as a precursor in synthesis |

| 4-Bromo-2'-hydroxyacetophenone | Bromine at para position | Different reactivity due to bromine's position |

| 3-Bromo-4'-hydroxyacetophenone | Bromine at meta position | Altered steric effects compared to 5-bromo variant |

Mecanismo De Acción

The mechanism of action of 5’-Bromo-2’-hydroxyacetophenone primarily involves its role as a ligand in the formation of metallocene complexes. These complexes interact with molecular targets, potentially disrupting cellular processes in sperm cells, leading to spermicidal effects.

Comparación Con Compuestos Similares

- 5’-Chloro-2’-hydroxyacetophenone

- 2’-Hydroxy-5’-nitroacetophenone

- 1-(4-Bromo-2-hydroxyphenyl)ethanone

- 2’-Hydroxyacetophenone

Comparison:

- 5’-Bromo-2’-hydroxyacetophenone is unique due to its bromine functional group, which imparts distinct reactivity and properties compared to its chloro, nitro, and hydroxy analogs.

Actividad Biológica

5'-Bromo-2'-hydroxyacetophenone (CAS Number: 1450-75-5) is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 215.044 g/mol

- Melting Point : 58–61 °C

- Boiling Point : 282.6 °C at 760 mmHg

- Density : 1.6 g/cm³

- Solubility : Soluble in chloroform

Synthesis Methods

This compound can be synthesized through various methods, including:

- Friedel-Crafts Acylation : This method involves the acylation of brominated phenolic compounds.

- Nucleophilic Substitution Reactions : This approach utilizes nucleophiles to replace bromine in the compound, enhancing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its hydroxyl group enhances interaction with biological systems, making it effective against certain bacteria and fungi:

- Gram-positive bacteria : Effective against Staphylococcus aureus.

- Gram-negative bacteria : Shows some activity against Escherichia coli and Pseudomonas aeruginosa.

Antioxidant Activity

Studies have demonstrated that compounds with hydroxyl groups, such as this compound, possess antioxidant properties. These properties are crucial for scavenging free radicals and preventing oxidative stress in biological systems.

While specific mechanisms of action for this compound remain under investigation, its interactions with proteins and enzymes suggest potential pathways for therapeutic applications. The presence of the bromine atom and hydroxyl group may facilitate these interactions, impacting enzyme function and cellular processes.

Case Studies and Research Findings

- Inhibition of Monoamine Oxidase (MAO) :

- Anticancer Activity :

- Spermicidal Activity :

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyacetophenone | Lacks bromine; contains only hydroxyl group | More polar; widely used as a precursor in synthesis |

| 4-Bromo-2'-hydroxyacetophenone | Bromine at para position | Different reactivity due to bromine's position |

| 3-Bromo-4'-hydroxyacetophenone | Bromine at meta position | Altered steric effects compared to the 2-bromo variant |

Propiedades

IUPAC Name |

1-(5-bromo-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCNFFIOWYINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162864 | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-75-5 | |

| Record name | 5′-Bromo-2′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(5-bromo-2-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46621 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.